molecular formula C13H11NO2 B1394053 2-(4-Methoxyphenyl)isonicotinaldehyde CAS No. 1198794-04-5

2-(4-Methoxyphenyl)isonicotinaldehyde

Cat. No. B1394053
M. Wt: 213.23 g/mol
InChI Key: UIHQNAJUCHLWFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(4-Methoxyphenyl)isonicotinaldehyde is C13H11NO2 . The molecular weight is 213.23 . The structure of this compound has been characterized using various spectroscopic techniques .


Physical And Chemical Properties Analysis

The density of 2-(4-Methoxyphenyl)isonicotinaldehyde is predicted to be 1.161±0.06 g/cm3 . The boiling point is predicted to be 381.0±37.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Synthesis and Catalysis

  • Green Synthesis of Pyranopyrazoles : A method for preparing pyranopyrazoles using 2-(4-methoxyphenyl)isonicotinaldehyde as part of a one-pot condensation reaction has been developed. This method is environmentally friendly and efficient, utilizing isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition in HCl : The derivative of 2-(4-methoxyphenyl)isonicotinaldehyde, namely 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, has been found to significantly inhibit corrosion of N80 steel in 15% HCl solution. This highlights its potential application as a corrosion inhibitor in industrial settings (Ansari et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis of Benzothiazole Derivatives : The compound has been used in the synthesis of benzothiazole derivatives, demonstrating its versatility in organic synthesis. The synthesized compounds were characterized using various spectroscopic methods (Arslan & Algül, 2007).

Catalysis in Transfer Hydrogenation Reactions

  • Use in Ruthenium(II)-Carbonyl Complexes : 2-(4-Methoxyphenyl)isonicotinaldehyde has been employed in the formation of new ligands for Ruthenium(II)-carbonyl complexes. These complexes exhibit catalytic activity in transfer hydrogenation reactions, signifying their potential application in chemical synthesis (Guajardo et al., 2018).

Thermodynamic Properties and Corrosion Inhibition

  • Corrosion Inhibition and Thermodynamics : Studies on derivatives of 2-(4-methoxyphenyl)isonicotinaldehyde have provided insights into their thermodynamic properties and efficiency as corrosion inhibitors for steel in sulfuric acid media. This research opens up avenues for industrial applications in corrosion control (Bouklah et al., 2006).

Surface Chemistry and Corrosion Control

  • Surface Chemistry in Corrosion Control : Further investigation into similar compounds derived from 2-(4-methoxyphenyl)isonicotinaldehyde has been conducted to understand their role in corrosion control on mild steel in hydrochloric acid. This research is crucial for developing new materials with enhanced corrosion resistance (Bentiss et al., 2009).

properties

IUPAC Name

2-(4-methoxyphenyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-11(3-5-12)13-8-10(9-15)6-7-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHQNAJUCHLWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)isonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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